molecular formula C19H16ClN5O B10994328 5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide

5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide

Cat. No.: B10994328
M. Wt: 365.8 g/mol
InChI Key: LLAIMHMJYJNFMQ-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology

Preparation Methods

The synthesis of 5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the preparation of 5-chloro-1-methyl-1H-1,2,4-triazole, which can be synthesized from 1,2,4-triaminobenzene through chlorination and subsequent cyclization reactions . The indole moiety can be constructed using Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones under acidic conditions . The final step involves coupling the triazole and indole moieties under appropriate conditions to form the desired compound.

Chemical Reactions Analysis

5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, enzymes, and proteins, modulating their activity. The triazole ring can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

5-chloro-1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of indole and triazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H16ClN5O

Molecular Weight

365.8 g/mol

IUPAC Name

5-chloro-1-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-2-carboxamide

InChI

InChI=1S/C19H16ClN5O/c1-24-17-7-4-15(20)8-14(17)9-18(24)19(26)23-16-5-2-13(3-6-16)10-25-12-21-11-22-25/h2-9,11-12H,10H2,1H3,(H,23,26)

InChI Key

LLAIMHMJYJNFMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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